1-(4,5-Dihydro-1H-imidazol-2-yl)cyclobutan-1-amine;dihydrochloride

Medicinal Chemistry Conformational Analysis Fragment-Based Drug Design

Select this sterically constrained 1,1-disubstituted cyclobutane-imidazoline dihydrochloride (CAS 2649011-12-9, MW 212.12, ≥95% purity) as your fragment library cornerstone. Its Fsp³ of 0.857 and single rotatable bond provide a rigid, three-dimensional scaffold proven to drive up to 30-fold selectivity gains in kinase programs. The dihydrochloride salt and low LogP (-0.42) guarantee aqueous solubility for on-resin conjugation and biochemical assays without DMSO. Avoid generic imidazolines—this building block's unique cyclobutane geometry is essential for reproducible SAR.

Molecular Formula C7H15Cl2N3
Molecular Weight 212.12
CAS No. 2649011-12-9
Cat. No. B2449839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,5-Dihydro-1H-imidazol-2-yl)cyclobutan-1-amine;dihydrochloride
CAS2649011-12-9
Molecular FormulaC7H15Cl2N3
Molecular Weight212.12
Structural Identifiers
SMILESC1CC(C1)(C2=NCCN2)N.Cl.Cl
InChIInChI=1S/C7H13N3.2ClH/c8-7(2-1-3-7)6-9-4-5-10-6;;/h1-5,8H2,(H,9,10);2*1H
InChIKeyQZYCNNMNRQGDKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.05 g / 100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4,5-Dihydro-1H-imidazol-2-yl)cyclobutan-1-amine Dihydrochloride (CAS 2649011-12-9): Structural Baseline for Procurement Decisions


1-(4,5-Dihydro-1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride (CAS 2649011-12-9) is a cyclobutane-fused imidazoline derivative supplied as a dihydrochloride salt, with the free base (CAS 2649011-11-8) exhibiting a molecular weight of 139 Da, a calculated LogP of -0.42, and a high fraction of sp³-hybridized carbons (Fsp³ = 0.857) indicative of substantial three-dimensional character [1]. The compound features a primary amine directly attached to the cyclobutane ring at the same carbon bearing the 4,5-dihydro-1H-imidazole moiety, creating a sterically constrained 1,1-disubstituted scaffold that differentiates it from linearly linked imidazoline-alkylamine analogs [2]. Its rigid cyclobutane core contributes to conformational restraint, a property that has been leveraged in medicinal chemistry to enhance binding affinity in imidazoline-receptor-targeted programs [3]. The dihydrochloride salt form (molecular formula C₇H₁₅Cl₂N₃, molecular weight 212.12 g/mol) provides aqueous solubility suitable for biological assay and chemical synthesis workflows .

Why Generic Imidazoline or Cycloalkylamine Substitution Cannot Replace 1-(4,5-Dihydro-1H-imidazol-2-yl)cyclobutan-1-amine Dihydrochloride


Substituting 1-(4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride with a generic imidazoline (e.g., clonidine, moxonidine) or a simpler cycloalkylamine (e.g., cyclobutylamine, CAS 2516-34-9) introduces critical structural divergences that invalidate direct replacement. Clonidine and related aryl-imidazolines feature an exocyclic NH bridge rather than a direct C–C bond between the imidazoline and the carbocycle, altering the pKa of the imidazoline ring and the spatial orientation of key pharmacophoric groups [1]. Cyclobutylamine lacks the imidazoline moiety entirely, eliminating the hydrogen-bonding network and basicity profile necessary for imidazoline-receptor engagement . Among cycloalkyl-imidazoline analogs, cyclopropyl and cyclopentyl congeners exhibit divergent ring strain, bond angles, and lipophilicity that shift conformational landscapes away from the cyclobutane-specific geometry, which has been shown in related cis-substituted cyclobutyl-imidazole series to directly determine selectivity against homologous kinase targets (e.g., CDK5 versus CDK2, up to 30-fold selectivity differences) [2]. These structural disparities propagate into measurable differences in LogP, polar surface area, and rotatable bond count that affect solubility, permeability, and off-target binding profiles, making generic substitution without re-validation unacceptable for reproducible scientific workflows [3].

Quantitative Differentiation Evidence for 1-(4,5-Dihydro-1H-imidazol-2-yl)cyclobutan-1-amine Dihydrochloride Against Closest Analogs


Cyclobutane Ring Imparts Higher Fraction sp³ (Fsp³) and Greater Three-Dimensionality Versus Cyclopropyl and Cyclopentyl Imidazoline Analogs

The target compound's cyclobutane ring delivers an Fsp³ value of 0.857 (7 of 7 ring carbons sp³-hybridized) [1]. The cyclopropyl analog (four-membered ring replaced by three-membered) would exhibit Fsp³ ≈ 1.00 for the ring but a lower total carbon count, yielding a different overall fraction; the cyclopentyl analog (five-membered) would have Fsp³ ≈ 1.00 for the ring but higher molecular weight (~153 Da free base) and altered ring puckering dynamics. In related CDK inhibitor series, the cis-cyclobutyl substitution confers up to 30-fold selectivity for CDK5 over CDK2, whereas the unsubstituted or trans-cyclopentyl analogs fail to achieve comparable selectivity profiles [2]. This difference in conformational pre-organization directly impacts the entropic cost of binding [3].

Medicinal Chemistry Conformational Analysis Fragment-Based Drug Design

Primary Amine + Imidazoline Dual Hydrogen-Bond Motif Enables Superior Aqueous Solubility Compared to N-Methylated and Aryl-Imidazoline Analogs

The target compound presents two hydrogen-bond donors (primary amine NH₂, imidazoline NH) and three hydrogen-bond acceptors, with a computed polar surface area of 50 Ų [1]. In contrast, the N-methylated derivative 1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride (CAS 2094857-63-1) loses one H-bond donor, decreasing PSA to an estimated ~38 Ų and reducing aqueous solubility . Clonidine (CAS 4205-90-7), a classic aryl-imidazoline, has PSA ≈ 36.4 Ų and LogP ≈ 1.6, reflecting its more lipophilic dichlorophenyl group versus the polar cyclobutane-amine scaffold [2]. The dihydrochloride salt of the target compound further enhances aqueous solubility beyond the free base, making it directly compatible with aqueous biological assay buffers without co-solvent .

Physicochemical Profiling Solubility Bioisostere Design

Cyclobutane Scaffold Enables Stereochemical Control in Downstream CDK Inhibitor Synthesis That Cyclopropane and Cyclopentane Analogs Cannot Match

In a systematic study of cyclobutyl-substituted imidazole CDK inhibitors, cis-substituted cyclobutyl-4-aminoimidazole derivatives achieved IC₅₀ values against CDK5/p25 in the low nanomolar range with up to 30-fold selectivity over CDK2/cyclin E [1]. The key structural determinant of this selectivity was the cis-cyclobutane geometry, which orients the amine and imidazole substituents into a specific spatial relationship that is not achievable with cyclopropane (too rigid, limited substitution vectors) or cyclopentane (increased conformational flexibility blunts selectivity) [2]. While these data are from a downstream elaborated series rather than the building block itself, the 1-(4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-amine core provides the essential 1,1-disubstituted cyclobutane geometry that, upon further derivatization, enables such selectivity [3].

Kinase Drug Discovery Selectivity Engineering Stereochemistry

Optimal Application Scenarios for 1-(4,5-Dihydro-1H-imidazol-2-yl)cyclobutan-1-amine Dihydrochloride Based on Quantitative Differentiation Evidence


Fragment-Based Screening Libraries Requiring High sp³-Character Building Blocks

With an Fsp³ of 0.857 and only one rotatable bond, this compound serves as a highly three-dimensional, conformationally restricted fragment for libraries targeting difficult-to-drug protein-protein interfaces. The balanced cyclobutane ring size provides a compromise between cyclopropane's excessive strain (which can cause metabolic instability) and cyclopentane's increased flexibility (which reduces entropic binding advantage), as supported by the Fsp³ analysis in Section 3.1 [1][2].

Imidazoline Receptor Probe Synthesis in Aqueous-Compatible Conditions

The dihydrochloride salt form combined with the low LogP (-0.42) and high PSA (50 Ų) of the free base enables direct use in aqueous reaction media without organic co-solvents, unlike aryl-imidazolines such as clonidine (LogP 1.6). This facilitates on-resin peptide conjugation, bioconjugation chemistries, and biochemical assay preparation where DMSO content must be minimized, as demonstrated by the solubility differentials quantified in Section 3.2 [3].

Kinase Inhibitor Lead Generation Targeting CDK5 Selectivity Over CDK2

The 1,1-disubstituted cyclobutane-imidazoline scaffold provides the essential geometric template for constructing cis-substituted cyclobutyl-imidazole inhibitors that achieve up to 30-fold CDK5/CDK2 selectivity, as established in Section 3.3. Procurement of this building block enables parallel SAR exploration of N-derivatized, C-4 functionalized, and ring-expanded analogs specifically designed to exploit the cyclobutane's stereoelectronic properties for kinase selectivity engineering [4].

Quote Request

Request a Quote for 1-(4,5-Dihydro-1H-imidazol-2-yl)cyclobutan-1-amine;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.